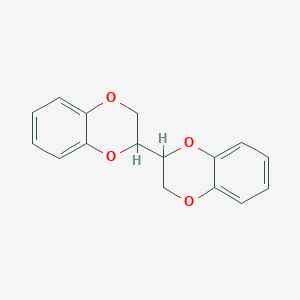![molecular formula C36H42O8 B14307092 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane CAS No. 113816-19-6](/img/structure/B14307092.png)
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane is an organic compound that features a complex structure with multiple ether linkages and benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane typically involves the reaction of 4-(benzyloxy)phenol with a tetraethylene glycol derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether linkages.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding simpler phenolic derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenolic compounds.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple ether linkages and aromatic rings may allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which could influence its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[4-(benzyloxy)phenoxy]-2-propanol: Shares similar benzyloxy groups but differs in the backbone structure.
1,2-Bis(benzyloxy)benzene: Contains benzyloxy groups on a simpler aromatic ring system.
Propriétés
Numéro CAS |
113816-19-6 |
|---|---|
Formule moléculaire |
C36H42O8 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-[2-[2-[2-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C36H42O8/c1-3-7-31(8-4-1)29-43-35-15-11-33(12-16-35)41-27-25-39-23-21-37-19-20-38-22-24-40-26-28-42-34-13-17-36(18-14-34)44-30-32-9-5-2-6-10-32/h1-18H,19-30H2 |
Clé InChI |
ZNMMJIJGNUSVQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCOCCOCCOCCOC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
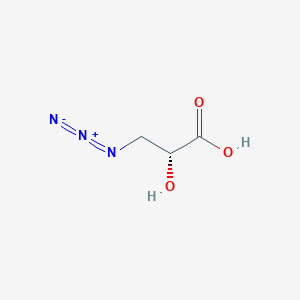
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

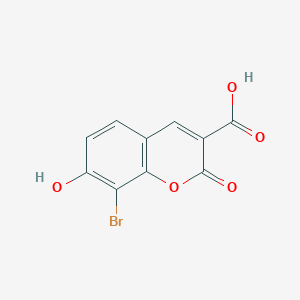
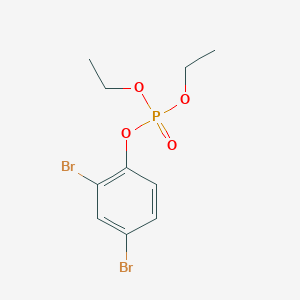
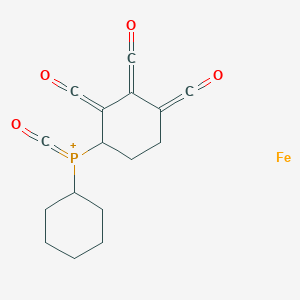
-lambda~5~-arsane](/img/structure/B14307048.png)

![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)

